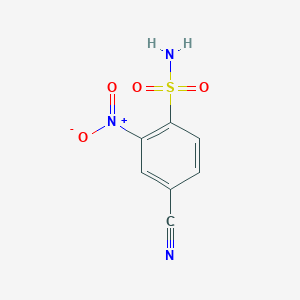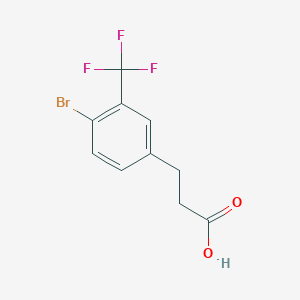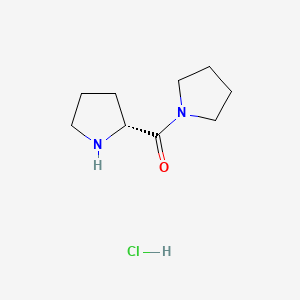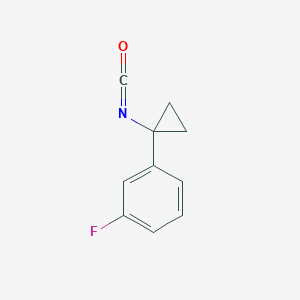
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol This compound features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing an isocyanate functional group
Preparation Methods
The synthesis of 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene typically involves the following steps:
Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isocyanate Formation: The isocyanate group can be introduced by reacting the corresponding amine with phosgene or triphosgene under controlled conditions.
Chemical Reactions Analysis
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Scientific Research Applications
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene involves its reactive functional groups:
Isocyanate Group: The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds with proteins or other biomolecules.
Fluoro Group: The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Cyclopropyl Group: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds:
1-Fluoro-4-(1-isocyanatocyclopropyl)benzene: This compound has a similar structure but with the fluoro group in a different position, leading to different reactivity and applications.
This compound:
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-fluoro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
InChI Key |
AAAAROORUIPXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


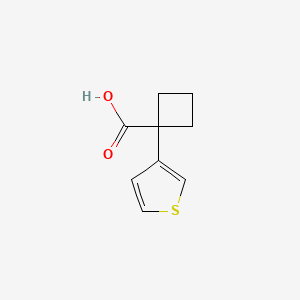

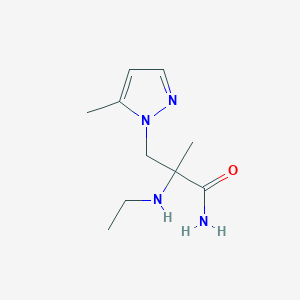
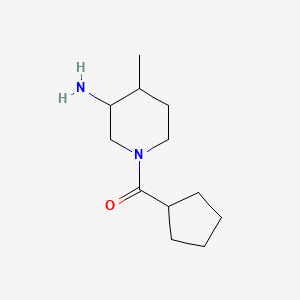
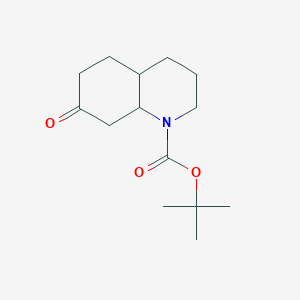
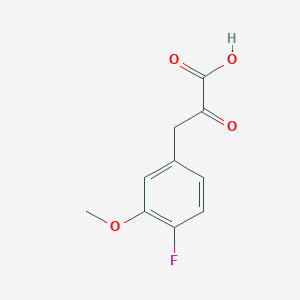
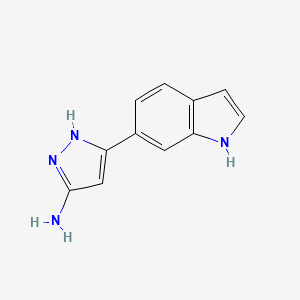
![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)
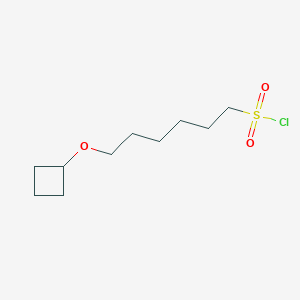
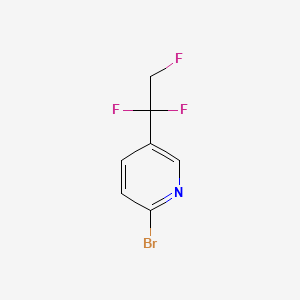
![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)
